Droxacin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

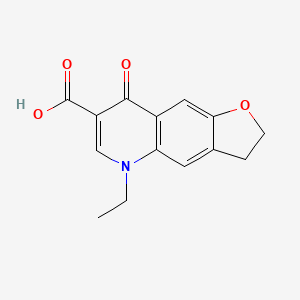

Droxacin is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Droxacin, a member of the fluoroquinolone class of antibiotics, exhibits significant biological activity primarily against Gram-negative bacteria. This article delves into its mechanisms of action, pharmacokinetics, clinical applications, and associated resistance mechanisms, supported by data tables and relevant case studies.

This compound functions by inhibiting bacterial DNA synthesis. It achieves this by targeting two critical enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for maintaining DNA structure and function during replication. The inhibition of these enzymes leads to the formation of double-stranded breaks in bacterial DNA, ultimately resulting in cell death.

- DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication and transcription. This compound binds to the enzyme-DNA complex, preventing the re-ligation of DNA strands after they have been cleaved.

- Topoisomerase IV : This enzyme is vital for separating interlinked daughter chromosomes after DNA replication. This compound’s inhibition of this enzyme further contributes to its bactericidal effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

- Absorption : this compound is well-absorbed when administered orally. Its bioavailability can be affected by food intake.

- Distribution : The drug has a large volume of distribution (Vd), indicating extensive tissue penetration.

- Metabolism : this compound undergoes hepatic metabolism, with active metabolites contributing to its antibacterial activity.

- Excretion : The primary route of elimination is renal; approximately 60% of the drug is excreted unchanged in urine.

| Parameter | Value |

|---|---|

| Bioavailability | 50-80% |

| Volume of Distribution | 50% of body weight |

| Half-life | Approximately 3 hours |

| Renal Excretion | 60% unchanged |

Clinical Applications

This compound is primarily indicated for the treatment of infections caused by susceptible strains of bacteria, including:

- Urinary tract infections (UTIs)

- Respiratory tract infections

- Skin and soft tissue infections

Clinical studies have demonstrated its efficacy against various pathogens, including Escherichia coli , Klebsiella pneumoniae , and Pseudomonas aeruginosa .

Case Study Insights

Several case studies highlight the effectiveness of this compound in treating resistant bacterial infections:

- Case Study 1 : A patient with recurrent UTIs caused by E. coli showed significant improvement after a course of this compound, with a reduction in bacterial load confirmed through follow-up cultures.

- Case Study 2 : In a clinical trial involving patients with respiratory infections due to Pseudomonas aeruginosa, this compound demonstrated a higher success rate compared to standard treatments.

Resistance Mechanisms

Despite its effectiveness, resistance to this compound has been observed. Key mechanisms include:

- Target Mutations : Mutations in the genes encoding DNA gyrase and topoisomerase IV can reduce drug binding affinity.

- Efflux Pumps : Bacteria may develop or upregulate efflux pumps that expel this compound from the cell before it can exert its effects.

- Plasmid-Mediated Resistance : Mobile genetic elements can carry resistance genes that confer survival advantages in the presence of fluoroquinolones.

Eigenschaften

CAS-Nummer |

35067-47-1 |

|---|---|

Molekularformel |

C14H13NO4 |

Molekulargewicht |

259.26 g/mol |

IUPAC-Name |

5-ethyl-8-oxo-2,3-dihydrofuro[2,3-g]quinoline-7-carboxylic acid |

InChI |

InChI=1S/C14H13NO4/c1-2-15-7-10(14(17)18)13(16)9-6-12-8(3-4-19-12)5-11(9)15/h5-7H,2-4H2,1H3,(H,17,18) |

InChI-Schlüssel |

IIRVYWCKYUQJCL-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=C1C=C3CCOC3=C2)C(=O)O |

Kanonische SMILES |

CCN1C=C(C(=O)C2=C1C=C3CCOC3=C2)C(=O)O |

Key on ui other cas no. |

35067-47-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.